molecular formula C17H22N2 B8751375 N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine CAS No. 103915-36-2

N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B8751375
CAS No.: 103915-36-2
M. Wt: 254.37 g/mol
InChI Key: WOHAASZOLCPROR-UHFFFAOYSA-N
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Description

N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine is an organic compound with the molecular formula C17H22N2. It is a derivative of ethylenediamine, featuring a benzhydryl group attached to one nitrogen atom and two methyl groups attached to the other nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

  • Temperature: 50-70°C
  • Solvent: Anhydrous ethanol or methanol
  • Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature and reaction time.
  • Purification steps, including distillation and recrystallization, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide at 50-70°C.

Major Products

    Oxidation: Benzhydryl ketone and dimethylamine.

    Reduction: Benzhydryl amine and dimethylamine.

    Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, while the dimethylamine moiety facilitates its solubility and transport within biological systems. The compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: A simpler analog without the benzhydryl group, used in similar applications but with different binding properties.

    N,N,N’,N’-Tetramethylethylenediamine: Another related compound with four methyl groups, used as a ligand and in polymer chemistry.

Uniqueness

N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This group enhances its binding affinity to molecular targets and provides additional sites for chemical modification, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

103915-36-2

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

N'-benzhydryl-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C17H22N2/c1-18-13-14-19(2)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3

InChI Key

WOHAASZOLCPROR-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.1 g (171 mmol) N,N′-dimethylethylenediamine, 35 g (255 mmol) potassium carbonate are placed in 250 ml DMF and 30.9 g (125 mmol) benzhydryl bromide are added dropwise at RT. The mixture is concentrated under vacuum. The residue is taken up in chloroform and washed with water. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum. The purification occurs by chromatography on silica gel with chloroform: Yield 14.5 g (45%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
30.9 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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